molecular formula C10H7F3O2 B12976384 3-(Trifluoromethyl)-1,2-dihydrocyclobutabenzene-1-carboxylic acid

3-(Trifluoromethyl)-1,2-dihydrocyclobutabenzene-1-carboxylic acid

Cat. No.: B12976384
M. Wt: 216.16 g/mol
InChI Key: JCJDKVYEGKTCEP-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2-dihydrocyclobutabenzene-1-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a cyclobutabenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of aryl iodides using trifluoromethyl copper reagents . This reaction is often carried out under mild conditions, making it suitable for the synthesis of various trifluoromethylated aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2-dihydrocyclobutabenzene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(Trifluoromethyl)-1,2-dihydrocyclobutabenzene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2-dihydrocyclobutabenzene-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylbenzene: Similar in structure but lacks the cyclobutabenzene ring.

    Trifluoromethylcyclohexane: Contains a cyclohexane ring instead of a cyclobutabenzene ring.

    Trifluoromethylbenzoic acid: Similar functional groups but different ring structure.

Uniqueness

3-(Trifluoromethyl)-1,2-dihydrocyclobutabenzene-1-carboxylic acid is unique due to its combination of a trifluoromethyl group and a cyclobutabenzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

2-(trifluoromethyl)bicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-5-6(8)4-7(5)9(14)15/h1-3,7H,4H2,(H,14,15)

InChI Key

JCJDKVYEGKTCEP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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